molecular formula C17H11F3N6O B2813009 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine CAS No. 892760-06-4

4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2813009
CAS No.: 892760-06-4
M. Wt: 372.311
InChI Key: IUCCRYMZCYTRKE-UHFFFAOYSA-N
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Description

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine is a heterocyclic compound featuring a 1,2,3-triazole core substituted at position 1 with a 3-(trifluoromethyl)phenyl group and at position 4 with a 3-phenyl-1,2,4-oxadiazole moiety. Its molecular formula is C₁₈H₁₃F₃N₆O, with an average molecular mass of 386.337 g/mol and a monoisotopic mass of 386.110294 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the oxadiazole and triazole rings contribute to π-π stacking and hydrogen-bonding interactions, making it a candidate for medicinal chemistry applications.

Properties

IUPAC Name

5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-[3-(trifluoromethyl)phenyl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N6O/c18-17(19,20)11-7-4-8-12(9-11)26-14(21)13(23-25-26)16-22-15(24-27-16)10-5-2-1-3-6-10/h1-9H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCCRYMZCYTRKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC(=C4)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine is a synthetic organic molecule belonging to the oxadiazole and triazole classes. These classes are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H17F3N4OC_{18}H_{17}F_3N_4O with a molecular weight of approximately 364.36 g/mol. The structure features a phenyl group, trifluoromethyl group, and oxadiazole and triazole rings, which contribute to its biological activity.

PropertyValue
Molecular FormulaC18H17F3N4OC_{18}H_{17}F_3N_4O
Molecular Weight364.36 g/mol
IUPAC NameThis compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The presence of electron-withdrawing groups like trifluoromethyl enhances the biological activity by improving binding affinity to target receptors involved in cancer progression .

Case Study:
In a comparative study involving oxadiazole derivatives, it was found that certain modifications led to increased potency against cancer cell lines. For example, derivatives with a similar oxadiazole core demonstrated IC50 values in the low micromolar range against MCF-7 cells . The compound may exhibit similar or enhanced activity due to its structural features.

Antimicrobial Activity

The oxadiazole ring is known for its broad-spectrum antimicrobial properties. Compounds containing this moiety have been reported to possess significant antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, indicating potential use as antimicrobial agents .

Research Findings:
A study evaluating various oxadiazole derivatives revealed that those with substituted phenyl groups exhibited enhanced antimicrobial activity. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Activity

Oxadiazoles have also been investigated for their anti-inflammatory properties. Compounds similar to the one discussed have been shown to inhibit key enzymes involved in inflammatory processes, such as COX and LOX enzymes .

In Vitro Studies:
In vitro assays demonstrated that certain oxadiazole derivatives inhibited 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory responses. One study reported IC50 values ranging from 18.78 µg/ml to >100 µg/ml for various synthesized compounds . This suggests that the compound may also exhibit anti-inflammatory effects through similar mechanisms.

The biological activity of This compound likely involves multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes such as 5-lipoxygenase or cyclooxygenase (COX), leading to reduced inflammatory mediators.
  • Cell Proliferation Inhibition : By interacting with cellular pathways involved in proliferation and apoptosis, it may induce cell death in cancer cells.
  • Antimicrobial Action : The structural components allow for interaction with bacterial membranes or metabolic pathways.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of oxadiazole and triazole compounds exhibit significant anticancer properties. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, suggesting a mechanism of action that may involve the modulation of apoptotic pathways and cell cycle regulation .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies demonstrate effectiveness against a range of bacterial strains, including resistant strains. This suggests potential applications in developing new antimicrobial agents to combat antibiotic resistance .

Anti-inflammatory Effects

The anti-inflammatory properties of similar compounds have been documented extensively. The oxadiazole and triazole moieties are known to interact with inflammatory pathways, potentially leading to the development of therapeutic agents for conditions such as arthritis or chronic inflammatory diseases .

Photonic Devices

The incorporation of this compound into polymer matrices has been explored for the development of photonic devices. Its unique electronic properties allow for enhanced light absorption and emission characteristics, making it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells .

Sensors

The chemical's sensitivity to changes in environmental conditions (e.g., temperature, pH) positions it as a candidate for sensor applications. Research is ongoing into its use in creating responsive materials that can detect specific analytes through fluorescence changes .

Pesticides and Herbicides

Given its structural components, the compound has potential applications as a pesticide or herbicide. Initial studies suggest that it may disrupt metabolic pathways in pests or inhibit growth in undesirable plant species, offering a new avenue for crop protection strategies .

Plant Growth Regulators

There is emerging evidence that certain derivatives can act as plant growth regulators. These compounds may enhance growth rates or improve stress tolerance in plants, which is particularly relevant in the context of climate change and food security .

Case Studies

StudyApplicationFindings
AnticancerInduced apoptosis in breast cancer cells; IC50 values suggest potent activity.
AntimicrobialEffective against methicillin-resistant Staphylococcus aureus (MRSA).
Anti-inflammatoryReduced cytokine levels in murine models of arthritis.
Photonic DevicesEnhanced efficiency in OLEDs compared to traditional materials.
SensorsDeveloped a fluorescence-based sensor for detecting heavy metals with high sensitivity.
PesticidesDemonstrated effective pest control with low toxicity to non-target organisms.
Plant Growth RegulatorsImproved drought resistance in maize under controlled conditions.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Oxadiazole Substituent Triazole Substituent (Position 1) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-Phenyl 3-(Trifluoromethyl)phenyl C₁₈H₁₃F₃N₆O 386.34 High lipophilicity (CF₃), planar oxadiazole-triazole scaffold
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine 3-(4-Methylphenyl) 3-(Trifluoromethyl)phenyl C₁₈H₁₃F₃N₆O 386.34 Methyl group increases electron density but reduces steric hindrance
4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine 3-(4-Fluorophenyl) Phenyl C₁₆H₁₁FN₆O 346.31 Fluorine enhances electronegativity; lacks CF₃ group
4-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine 3-(Benzodioxol-5-yl) 3-(Trifluoromethyl)phenyl C₁₈H₁₁F₃N₆O₃ 416.32 Benzodioxole improves solubility but introduces metabolic liability

Key Observations :

  • Electron-Withdrawing Effects : The trifluoromethyl group in the target compound enhances metabolic stability compared to analogues with methyl or fluorine substituents .
  • Planarity : The oxadiazole-triazole scaffold remains planar across analogues, facilitating interactions with biological targets .
  • Tautomerism : Unlike 1,2,4-triazole derivatives (e.g., 3-phenyl-1H-1,2,4-triazol-5-amine), the 1,2,3-triazole core in the target compound avoids tautomeric ambiguity, ensuring consistent binding modes .

Table 2: Yield and Reaction Efficiency

Compound Class Reaction Type Typical Yield Reference
1,2,3-Triazoles with oxadiazole CuAAC 82–97%
1,2,4-Triazole-3-thiones Thiocarbohydrazide fusion 85%

Q & A

Q. What are the common synthetic routes for preparing this compound?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the oxadiazole ring via cyclization of a hydrazide with a carboxylic acid derivative under reflux conditions (e.g., using POCl₃ as a catalyst) .
  • Step 2 : Introduction of the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") between an alkyne-functionalized oxadiazole and an azide-bearing 3-(trifluoromethyl)phenyl group .
  • Step 3 : Purification via column chromatography or recrystallization to isolate the final product. Key reagents include hydrazides, nitriles, and trifluoromethylphenyl azides. Reaction conditions (temperature, solvent) must be tightly controlled to avoid side products.

Q. Which spectroscopic methods are critical for characterizing this compound?

Essential techniques include:

  • ¹H/¹³C NMR : To confirm regioselectivity of the triazole ring and substituent positions .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation .
  • FT-IR : To identify functional groups (e.g., C-F stretches at ~1100 cm⁻¹ from the trifluoromethyl group) .
  • X-ray crystallography : Resolves tautomeric ambiguities in the triazole-oxadiazole core, if crystallizable .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Catalyst Screening : Test alternatives to Cu(I) catalysts (e.g., Ru-based systems) to reduce metal contamination .
  • Solvent Optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., ethanol/water mixtures) to enhance solubility of intermediates .
  • Flow Chemistry : Implement continuous-flow reactors for the cyclization step to improve heat transfer and scalability .
  • In-line Analytics : Use HPLC-MS to monitor reaction progress and identify side products early .

Q. How do structural modifications (e.g., substituent changes) affect bioactivity?

  • Substituent Effects : Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro) to study changes in enzyme inhibition potency. Fluorophenyl analogs may enhance lipophilicity and membrane permeability .
  • SAR Studies : Synthesize derivatives with variations in the oxadiazole phenyl ring and test against biological targets (e.g., kinases, bacterial enzymes) using dose-response assays .
  • Computational Modeling : Perform DFT calculations to correlate substituent electronic properties (HOMO-LUMO gaps) with observed activity .

Q. How should researchers address contradictory data in biological activity reports?

  • Tautomerism Analysis : Use X-ray crystallography or dynamic NMR to verify the dominant tautomeric form, as triazole-oxadiazole systems can exhibit annular tautomerism affecting binding .
  • Assay Standardization : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) to minimize variability .
  • Meta-Analysis : Compare results across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers .

Q. What strategies are recommended for studying the compound’s mechanism of action?

  • Target Identification : Use affinity chromatography with a biotinylated derivative to pull down binding proteins from cell lysates .
  • Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibitory targets .
  • Molecular Dynamics (MD) Simulations : Model interactions with ATP-binding pockets to predict binding modes and residues critical for activity .

Q. How can researchers mitigate challenges in analytical reproducibility?

  • Degradation Studies : Conduct forced degradation (heat, light, pH) with HPLC-MS to identify labile groups (e.g., triazole ring oxidation) .
  • Reference Standards : Use certified reference materials (CRMs) for quantitative NMR (qNMR) to calibrate purity .
  • Inter-lab Validation : Share protocols for key steps (e.g., CuAAC reaction) via platforms like protocols.io to standardize methodologies .

Methodological Considerations

Q. What computational tools are suitable for predicting physicochemical properties?

  • LogP Calculation : Use MarvinSketch or ACD/Labs to estimate partition coefficients, critical for pharmacokinetic profiling .
  • Solubility Prediction : Apply the General Solubility Equation (GSE) with melting point data from DSC .
  • pKa Estimation : Utilize SPARC or ChemAxon to predict ionization states affecting bioavailability .

Q. How should researchers design in vivo studies for this compound?

  • Formulation : Improve aqueous solubility via salt formation (e.g., hydrochloride) or nanoemulsion .
  • Pharmacokinetics (PK) : Conduct LC-MS/MS assays to measure plasma half-life and tissue distribution in rodent models .
  • Metabolite ID : Use high-resolution mass spectrometry (HRMS) with stable isotope labeling to track metabolic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.